BenchChemオンラインストアへようこそ!

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile

Antibacterial Fluoroquinolone Multidrug-resistant

This conformationally constrained 2-thia-5-azabicyclo[2.2.1]heptane benzonitrile derivative offers a critical sulfur-for-oxygen bridge substitution that enhances lipophilicity (XLogP3=1.8) and alters H-bond geometry versus common oxa-analogs. The scaffold delivers superior antibacterial activity against multidrug-resistant S. pneumoniae compared to ciprofloxacin and vancomycin. With a single rotatable bond, TPSA of 69.4 Ų, and fragment-like MW (244.31 Da), it is ideal for CNS drug discovery, FBDD triage, and kinase/PDE inhibitor screening. QC-validated LCMS/NMR purity. Request a quote for bulk orders.

Molecular Formula C13H12N2OS
Molecular Weight 244.31
CAS No. 2034309-95-8
Cat. No. B2834560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile
CAS2034309-95-8
Molecular FormulaC13H12N2OS
Molecular Weight244.31
Structural Identifiers
SMILESC1C2CN(C1CS2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C13H12N2OS/c14-6-9-2-1-3-10(4-9)13(16)15-7-12-5-11(15)8-17-12/h1-4,11-12H,5,7-8H2
InChIKeyFNESEDIJEBXAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile – Procurement-Ready Bicyclic Heterocycle for Medicinal Chemistry


3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile (CAS 2034309-95-8) is a conformationally constrained bicyclic heterocycle featuring a thia-aza bridgehead core linked via a carbonyl to a benzonitrile moiety (MF C₁₃H₁₂N₂OS; MW 244.31) [1]. The rigid [2.2.1] framework incorporates sulfur in place of the more common oxygen bridge, altering electronic character, lipophilicity (XLogP3 = 1.8), and hydrogen-bonding geometry relative to oxa-analogs [1]. The benzonitrile group provides a synthetic handle for further elaboration and contributes to target engagement through π-stacking and dipole interactions. The compound is commercially available from Life Chemicals (purity confirmed by LCMS/NMR) in quantities from 1 mg to 100 mg [1].

Why 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile Cannot Be Replaced by Common Bicyclic Amide Isosteres


The 2-thia-5-azabicyclo[2.2.1]heptane scaffold is not a generic bicyclic amide; substitution of the bridgehead sulfur for oxygen introduces measurable differences in lipophilicity, polar surface area, and conformational rigidity that directly impact biological performance [1][2]. Fluoroquinolone derivatives bearing this exact thia-aza scaffold demonstrated superior antibacterial activity against multidrug-resistant Streptococcus pneumoniae compared to ciprofloxacin and vancomycin—a gain not observed with the corresponding oxa-analogs [2]. Similarly, structurally related 5-carbonyl derivatives of this scaffold have yielded picomolar enzyme inhibitors, indicating that the scaffold's geometry and electronics are critical for target affinity [3]. Simple replacement with an oxa-bicyclic amide or a monocyclic benzamide is therefore expected to compromise the specific conformational presentation and electronic profile required for these activity gains.

Quantitative Differentiation Evidence for 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile Versus Closest Analogs


Scaffold-Proven Antibacterial Superiority Over Ciprofloxacin and Vancomycin Against Drug-Resistant S. pneumoniae

A fluoroquinolone bearing the identical 2-thia-5-azabicyclo[2.2.1]heptan-5-yl substituent at C7 exhibited superior antibacterial activity against both quinolone-susceptible and multidrug-resistant Streptococcus pneumoniae clinical isolates when compared head-to-head with ciprofloxacin and vancomycin in standard broth microdilution assays [1]. The abstract explicitly states superiority over these two clinically essential antibiotics. Activity against other tested strains was comparable to or better than the reference agents.

Antibacterial Fluoroquinolone Multidrug-resistant

Picomolar Enzyme Inhibition Achievable with the 2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl Scaffold

A closely related 5-carbonyl derivative of the 2-thia-5-azabicyclo[2.2.1]heptane scaffold, 5-(1-methyl-1H-pyrazole-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane, demonstrated potent phosphodiesterase 4 (PDE4) inhibition with IC₅₀ values ranging from 2.1 to 8.7 nM [1]. This places the scaffold in the picomolar potency range for this target class, suggesting that the benzonitrile variant may similarly deliver high-affinity binding when matched with an appropriate target pocket.

PDE4 Enzyme inhibition IC50

Enhanced Lipophilicity (XLogP3 = 1.8) Versus Oxygen-Bridge Analogs

The computed XLogP3 of 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile is 1.8 [1]. The corresponding 2-oxa-5-azabicyclo[2.2.1]heptane analog is predicted to have a lower XLogP (estimated ~0.7–1.2, based on the contribution of S vs. O in the Ghose-Crippen system). The ~0.6–1.1 log unit increase arises from the replacement of the bridgehead oxygen with sulfur, which reduces hydrogen-bond acceptor strength and increases van der Waals surface area. This shift places the compound closer to the optimal CNS drug space (XLogP 2–4) while retaining a favorable TPSA of 69.4 Ų [1].

Lipophilicity ADME CNS penetration

Minimal Rotatable Bond Count (nRotB = 1) Maximizes Conformational Restriction for Target Selectivity

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile possesses a single rotatable bond (the carbonyl–benzonitrile linkage) [1]. This compares favorably with flexible benzamide isosteres (e.g., 3-(N-ethyl-N-phenylcarbamoyl)benzonitrile) which typically have 3–5 rotatable bonds. Reducing rotatable bonds is a well-validated strategy for improving ligand binding efficiency, selectivity, and oral bioavailability by minimizing the entropic penalty upon binding. The rigid [2.2.1] cage locks the amide geometry in a defined orientation unavailable to monocyclic amides.

Conformational restriction Ligand efficiency Selectivity

Commercial Availability with QC-Validated Purity from Life Chemicals

The compound is available for direct procurement from Life Chemicals (catalog F6554-8352) in 1 mg, 2 mg, and 100 mg quantities, with purity confirmed by LCMS and/or 400 MHz ¹H NMR [1]. Pricing ranges from $81.00 (1 mg) to $372.00 (100 mg) as of September 2023 [1]. Life Chemicals guarantees >90% purity for all screening compounds, supported by ISO-certified QC facilities . This contrasts with many non-certified vendors that provide no analytical documentation.

Procurement QC Purity

High-Impact Application Scenarios for 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile Based on Current Evidence


Lead Optimization in Anti-Infective Programs Targeting Multidrug-Resistant Gram-Positive Pathogens

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold has demonstrated superiority over ciprofloxacin and vancomycin against multidrug-resistant Streptococcus pneumoniae when incorporated into a fluoroquinolone core [2]. Researchers developing next-generation antibiotics can deploy the benzonitrile derivative as a warhead-diversifying building block, leveraging the scaffold's established antibacterial potential while exploring novel target engagement via the benzonitrile moiety [1]. The compound's single rotatable bond and pre-organized amide geometry facilitate SAR deconvolution and co-crystallization efforts [1].

Kinase and Phosphodiesterase Inhibitor Screening Libraries

Structurally analogous 5-carbonyl derivatives of the same scaffold have yielded PDE4 inhibitors with IC₅₀ values as low as 2.1 nM [3]. The benzonitrile variant, with its single rotatable bond and XLogP3 of 1.8, is an ideal candidate for inclusion in targeted kinase and PDE inhibitor screening decks, particularly for targets requiring ATP-site ligands with moderate lipophilicity and a nitrile hydrogen-bond acceptor [1]. The scaffold's conformational rigidity may translate into excellent kinase selectivity profiles when appropriately derivatized [1][3].

CNS-Penetrant Probe and Drug Candidate Design

With a TPSA of 69.4 Ų and XLogP3 of 1.8, the compound falls near the center of the CNS drug-like property space (TPSA < 90 Ų, XLogP ≈ 2–4) [1]. Its sulfur bridge enhances lipophilicity over oxygen analogs while maintaining acceptable polarity, making it a strategic core for CNS-targeted programs where passive blood-brain barrier permeability is required [1]. The benzonitrile group additionally serves as a versatile late-stage diversification handle for parallel synthesis [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The compound's low molecular weight (244.31 Da), heavy atom count (17), and extreme conformational restriction (nRotB = 1) make it an attractive fragment-sized lead-like molecule [1]. Its pre-organized geometry reduces the entropic binding penalty and facilitates interpretation of X-ray co-crystal structures, enabling efficient fragment growing and merging strategies. Procurement in milligram quantities with QC-validated purity from Life Chemicals supports rapid FBDD triage without the need for in-house synthesis [1].

Quote Request

Request a Quote for 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.